molecular formula C6H11BrO B2749634 4-(2-Bromoethoxy)but-1-ene CAS No. 1092285-48-7

4-(2-Bromoethoxy)but-1-ene

Cat. No. B2749634
CAS RN: 1092285-48-7
M. Wt: 179.057
InChI Key: YTPMUVIEWCXYFM-UHFFFAOYSA-N
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Description

“4-(2-Bromoethoxy)but-1-ene” is a chemical compound used in various research and industrial applications . It is often used as a reagent in the synthesis of other complex organic compounds .

Scientific Research Applications

Stereoselective Epoxidation

Stereoselective epoxidation of alkenes, such as 4-bromo-1-butene, showcases the ability to selectively produce epoxides, which are crucial intermediates in organic synthesis. The study by Archelas, Hartmans, and Tramper (1988) demonstrates the microbial epoxidation of 4-bromo-1-butene, highlighting the influence of microbial species and substrate structure on the stereochemical outcome of the epoxidation process. This research contributes to understanding the enzymatic selectivity and its application in synthesizing enantiomerically enriched epoxides (Archelas, Hartmans, & Tramper, 1988).

Phase-Transfer Catalysis

The work by Harikumar and Rajendran (2014) explores the use of ultrasound-assisted phase-transfer catalysis for preparing nitro aromatic ethers, demonstrating an efficient method for synthesizing 1-butoxy-4-nitrobenzene. This research emphasizes the role of multi-site phase-transfer catalysts (MPTC) in enhancing reaction rates and yields under ultrasonic conditions, offering a novel approach to phase-transfer catalysis (Harikumar & Rajendran, 2014).

Bromolactonization and Stereochemistry

Zhang, Xu, and Tang (2009) discovered a highly regio- and stereoselective 1,4-bromolactonization of conjugated enynes catalyzed by DABCO. This process not only demonstrates the selective addition across enynes but also the formation of stereogenic centers and axially chiral allenes, broadening the scope of stereochemical control in synthetic organic chemistry (Zhang, Xu, & Tang, 2009).

Retro-Nazarov Reaction

Harmata and Lee (2002) elucidated the retro-Nazarov reaction mechanism, showcasing the ring-opening of cyclopentenones to yield dienones. This reaction pathway offers insights into the manipulation of cyclic compounds and the generation of valuable intermediates for further synthetic applications (Harmata & Lee, 2002).

Regioselective Dibromohydration

Yuan et al. (2018) reported on the regioselective 2,4-dibromohydration of conjugated enynes for synthesizing dibromobutenoyl benzoates. This method highlights the utility of neighboring-group participation in directing regioselectivity, offering a versatile approach to synthesizing complex molecules with bromine functionalization (Yuan et al., 2018).

Safety and Hazards

While specific safety data for “4-(2-Bromoethoxy)but-1-ene” is not available, general safety precautions for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

“4-(2-Bromoethoxy)but-1-ene” may find use in the development of new materials and technologies. For example, bromide-based nonflammable electrolytes for sodium metal batteries have been developed using a similar compound, 2-bromo-1-(2-bromoethoxy)ethane .

properties

IUPAC Name

4-(2-bromoethoxy)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-3-5-8-6-4-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMUVIEWCXYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092285-48-7
Record name 4-(2-bromoethoxy)but-1-ene
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